2-(4-chlorophenyl)-3-methyl-N-(2-methyl-5-nitrophenyl)quinoline-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-3-methyl-N-(2-methyl-5-nitrophenyl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-methyl-N-(2-methyl-5-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the chlorophenyl and nitrophenyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-methyl-N-(2-methyl-5-nitrophenyl)quinoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties.
Scientific Research Applications
2-(4-chlorophenyl)-3-methyl-N-(2-methyl-5-nitrophenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-methyl-N-(2-methyl-5-nitrophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, leading to altered cellular processes. For example, it can inhibit DNA synthesis by targeting bacterial DNA gyrase, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(2-methyl-5-nitrophenyl)quinoline-4-carboxamide
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
2-(4-chlorophenyl)-3-methyl-N-(2-methyl-5-nitrophenyl)quinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of chlorophenyl and nitrophenyl groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C24H18ClN3O3 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-N-(2-methyl-5-nitrophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18ClN3O3/c1-14-7-12-18(28(30)31)13-21(14)27-24(29)22-15(2)23(16-8-10-17(25)11-9-16)26-20-6-4-3-5-19(20)22/h3-13H,1-2H3,(H,27,29) |
InChI Key |
ASPATKBPFMUHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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